An In-depth Technical Guide to Boc-Orn(Fmoc)-OH: A Key Building Block in Peptide Synthesis
An In-depth Technical Guide to Boc-Orn(Fmoc)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Boc-Nδ-Fmoc-L-ornithine, commonly referred to as Boc-Orn(Fmoc)-OH, is a synthetically derived amino acid building block that plays a critical role in the field of peptide chemistry.[1] Its unique dual-protection scheme, featuring an acid-labile tert-butyloxycarbonyl (Boc) group on the alpha-amine and a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the delta-amine of the ornithine side chain, allows for orthogonal deprotection. This precise control is indispensable for the synthesis of complex peptides, including cyclic peptides, branched peptides, and those requiring side-chain modifications.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Boc-Orn(Fmoc)-OH.
Chemical Structure and Properties
Boc-Orn(Fmoc)-OH is a white to off-white crystalline solid.[3] The molecule's structure is centered around an L-ornithine core, with the two amine functionalities differentially protected to allow for selective chemical manipulation.
Chemical Structure:
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IUPAC Name: (S)-2-((tert-butoxycarbonyl)amino)-5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid[3]
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Synonyms: N-alpha-Boc-N-delta-Fmoc-L-ornithine, N-delta-Fmoc-N-alpha-Boc-L-ornithine[4]
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CAS Number: 150828-96-9[4]
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Molecular Formula: C25H30N2O6[4]
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Molecular Weight: 454.52 g/mol [4]
A summary of the key physicochemical properties of Boc-Orn(Fmoc)-OH is presented in the table below.
| Property | Value | Source(s) |
| Physical State | Crystalline solid | [5] |
| Appearance | White to off-white powder | [3] |
| Molecular Weight | 454.52 g/mol | [4] |
| Melting Point | 150-154 °C | [6] |
| Solubility | Soluble in DMSO (~30 mg/mL) and DMF (~30 mg/mL). Sparingly soluble in aqueous buffers. | [7] |
| UV Maximum (λmax) | 265 nm | [7] |
| Predicted pKa | 3.95 ± 0.21 | [3] |
Synthesis and Purification
The synthesis of Boc-Orn(Fmoc)-OH involves a multi-step process starting from L-ornithine. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of Boc-Orn(Fmoc)-OH
A detailed, step-by-step protocol for the synthesis of Boc-Orn(Fmoc)-OH can be found in the chemical literature. A representative procedure is as follows:
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Protection of the alpha-amine: L-ornithine is first reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base to selectively protect the alpha-amino group, yielding Nα-Boc-L-ornithine.
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Protection of the delta-amine: The resulting Nα-Boc-L-ornithine is then reacted with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) to introduce the Fmoc protecting group onto the delta-amino group of the ornithine side chain.
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Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is purified by recrystallization, typically from a solvent system such as ethyl acetate/petroleum ether, to yield Boc-Orn(Fmoc)-OH as a white solid.[8]
Purification and Characterization
The purity of Boc-Orn(Fmoc)-OH is typically assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[6][9] The identity and structural integrity of the compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Applications in Peptide Synthesis
The primary application of Boc-Orn(Fmoc)-OH is in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1] The orthogonal protecting groups of Boc-Orn(Fmoc)-OH are central to its utility, allowing for the selective deprotection and modification of the different amino groups within a growing peptide chain.
Orthogonal Protection Strategy
The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while the Fmoc group is removed under basic conditions (e.g., piperidine in DMF).[10] This differential stability allows for the selective removal of one protecting group while the other remains intact, enabling precise control over the peptide synthesis process.[1]
For instance, the Fmoc group on the side chain can be removed to allow for the attachment of other molecules, such as polyethylene glycol (PEG), lipids, or other peptides, to create branched or modified peptides. Alternatively, the Boc group can be removed to allow for the elongation of the peptide backbone from the alpha-amine.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a simplified workflow for the incorporation of Boc-Orn(Fmoc)-OH into a peptide chain during SPPS, highlighting the principle of orthogonal deprotection.
Caption: SPPS workflow with Boc-Orn(Fmoc)-OH.
This orthogonal strategy is particularly valuable for the synthesis of:
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Cyclic peptides: The side chain can be deprotected and cyclized with the N-terminus or another side chain.[2]
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Branched peptides: A second peptide chain can be synthesized off the ornithine side chain.
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Post-translationally modified peptide mimics: The side chain can be modified to mimic natural modifications.
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Peptide-drug conjugates: Drugs or imaging agents can be attached to the ornithine side chain.[1]
Safety and Handling
Boc-Orn(Fmoc)-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6] It is recommended to store the compound in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Boc-Orn(Fmoc)-OH is a versatile and powerful tool for the synthesis of complex peptides. Its unique orthogonal protecting group strategy provides chemists with the flexibility to perform selective modifications, enabling the creation of novel peptide-based therapeutics and research tools. A thorough understanding of its chemical properties and applications is essential for researchers and professionals working in the field of peptide drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Cas 150828-96-9,BOC-ORN(FMOC)-OH | lookchem [lookchem.com]
- 4. peptide.com [peptide.com]
- 5. Boc-Orn(Fmoc)-OH - Biochemicals - CAT N°: 30495 [bertin-bioreagent.com]
- 6. Boc-Orn(Fmoc)-OH =99.0 TLC 150828-96-9 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The uses of Fmoc-Orn(Boc)-OH_Chemicalbook [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biosynth.com [biosynth.com]
